molecular formula C12H7Cl2N3O2S B2658165 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide CAS No. 956500-91-7

3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide

Cat. No.: B2658165
CAS No.: 956500-91-7
M. Wt: 328.17
InChI Key: SSPPYDZXWAUDIW-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide is a chemical compound with a complex structure that includes a thiophene ring, a dichlorophenyl group, and an azide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide typically involves multiple steps, starting with the preparation of the thiophene ring and the dichlorophenyl group. The azide functional group is introduced in the final step. Common reagents used in the synthesis include dichlorobenzene, thiophene, and azide sources such as sodium azide. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the azide group to an amine group.

    Substitution: The compound can participate in substitution reactions where the azide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide involves its interaction with molecular targets through its azide group. The azide group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorophenyl)methoxy]-N-[(methylcarbamothioyl)amino]thiophene-2-carboxamide
  • 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide

Uniqueness

3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbonyl azide is unique due to its azide functional group, which allows it to participate in click chemistry reactions. This sets it apart from similar compounds that may lack this functional group and thus have different reactivity and applications .

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbonyl azide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2S/c13-8-2-1-7(9(14)5-8)6-19-10-3-4-20-11(10)12(18)16-17-15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPPYDZXWAUDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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